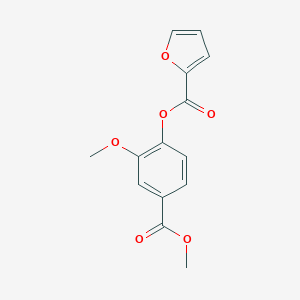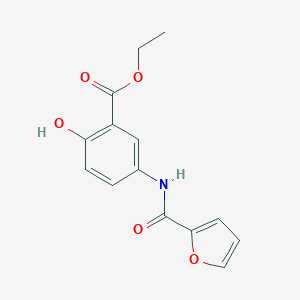![molecular formula C22H19ClN2O2 B309277 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide binds to the catalytic domain of p300/CBP and inhibits its HAT activity. This results in decreased acetylation of histones and altered gene expression. The specific mechanism of how this leads to anti-tumor effects is still being studied, but it is thought to involve the regulation of genes that control cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in some cancer cells. In addition, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. However, one limitation is that it is not specific to p300/CBP and can inhibit other HATs as well. This can lead to off-target effects and make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide. One area of research is to further investigate its anti-tumor effects and potential use as a cancer therapy. Another area of research is to develop more specific inhibitors of p300/CBP that do not have off-target effects. Additionally, this compound could be used as a tool to study the role of p300/CBP in various biological processes beyond cancer.
Synthesemethoden
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide can be synthesized through a series of chemical reactions. The first step involves the synthesis of 4-chlorobenzoic acid, which is then reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2,4-dimethylaniline to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the activity of histone acetyltransferase (HAT) p300/CBP. HATs are enzymes that add acetyl groups to histones, which can alter gene expression. p300/CBP is a HAT that is overexpressed in many types of cancer, and its inhibition by this compound has been shown to have anti-tumor effects.
Eigenschaften
Molekularformel |
C22H19ClN2O2 |
|---|---|
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-14-3-12-20(15(2)13-14)25-22(27)17-6-10-19(11-7-17)24-21(26)16-4-8-18(23)9-5-16/h3-13H,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
QZWOFFXGVHEZJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309195.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isopentylbenzamide](/img/structure/B309197.png)
![Methyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309199.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

